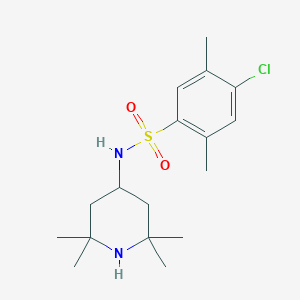![molecular formula C12H13IN2O2S B245701 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes such as protein kinase CK2 and glycogen synthase kinase 3β (GSK-3β), which are involved in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential use as a tool in chemical biology research.
Wirkmechanismus
The mechanism of action of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the inhibition of certain enzymes. For example, it has been shown to bind to the ATP-binding site of protein kinase CK2 and prevent its activity. Similarly, it binds to the ATP-binding site of GSK-3β and inhibits its activity. This inhibition of enzyme activity can lead to various downstream effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole depend on the specific enzyme that it inhibits. For example, inhibition of protein kinase CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis. Inhibition of GSK-3β can lead to the activation of glycogen synthesis and the inhibition of glycogen breakdown. These effects have been studied in various cell lines and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool for studying enzyme function. However, one limitation is its specificity for certain enzymes. It may not be effective at inhibiting other enzymes, which limits its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole. One direction is to study its potential therapeutic applications in various diseases. For example, it may be useful in the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other enzymes and pathways, which may lead to the discovery of new therapeutic targets. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and specific inhibitors.
Synthesemethoden
The synthesis of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the reaction of 4-iodobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.
Eigenschaften
Molekularformel |
C12H13IN2O2S |
|---|---|
Molekulargewicht |
376.22 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
InChI-Schlüssel |
LZRCYUSRHQXEJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)

